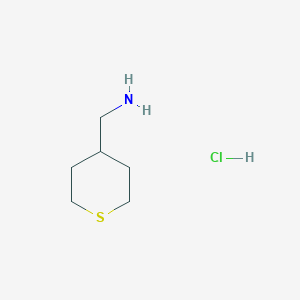

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

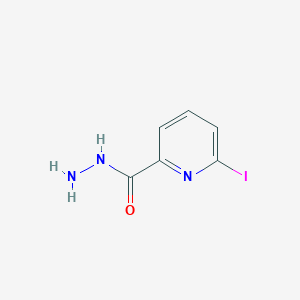

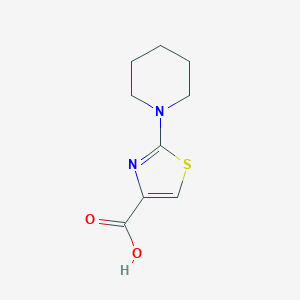

“(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 950603-21-1 . It has a linear formula of C6H14CLNS and a molecular weight of 167.7 .

Synthesis Analysis

The synthesis of similar compounds often involves the use of lithium aluminum hydride (LiAlH4) in a Schlenk flask . The compound is added to tetrahydrofuran (THF) at 0°C and stirred for several minutes . Then, an ester is added dropwise over a period of 10 minutes . Once the alcohol is fully formed (as indicated by TLC analysis), the suspension is stirred for an additional 20 minutes .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NS.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 167.7 . It has a linear formula of C6H14CLNS .Aplicaciones Científicas De Investigación

Improved Synthesis of Antidepressants

- Synthesis in Pharmaceuticals: (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride plays a role in the synthesis of antidepressants, such as sertraline hydrochloride. A novel industrial synthesis method using this compound as an intermediate has been developed, offering advantages in purity and environmental safety (Vukics et al., 2002).

Stabilization of Peptide Conformations

- Biochemical Research: The compound has been used in the design of scaffolds, such as tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, to stabilize parallel turn conformations in short peptide sequences. This is crucial for biochemical research involving peptide structures (Bucci et al., 2018).

Synthesis of Chiral Compounds

- Chiral Synthesis: The synthesis of chiral (indol-2-yl)methanamines using similar compounds has been explored, demonstrating the importance of this class of compounds in producing highly enantiomerically pure substances, which are significant in medicinal chemistry (Lood et al., 2015).

Antimicrobial Activity

- Antimicrobial Applications: Derivatives of (tetrahydro-2H-thiopyran-4-yl)methanamine have been synthesized and shown to possess antibacterial and antifungal activities, indicating its potential in developing new antimicrobial agents (Vedavathi et al., 2017).

Development of Herbicides

- Agricultural Chemistry: Compounds derived from (tetrahydro-2H-thiopyran-4-yl)methanamine have been reported to exhibit phytotoxicity, suggesting their use in developing selective herbicides for agricultural applications (Schimansky-Geier et al., 2005).

Reagent Preparation in Organic Synthesis

- Organic Synthesis: The compound is used in the preparation of reagents for thiopyran introduction, indicating its utility in synthesizing thiopyran-containing compounds, which are important in various chemical synthesis processes (Ward et al., 2007).

Bone Formation Research

- Biomedical Research: Derivatives of (tetrahydro-2H-thiopyran-4-yl)methanamine have been identified as beta-catenin agonists, which are crucial in bone formation research. This indicates the compound's potential in developing treatments for bone disorders (Pelletier et al., 2009).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can lead to changes in the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are often reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and efficacy in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

thian-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREBXEFIPXBLAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640349 |

Source

|

| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950603-21-1 |

Source

|

| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)

![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)

![N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide](/img/structure/B1324984.png)